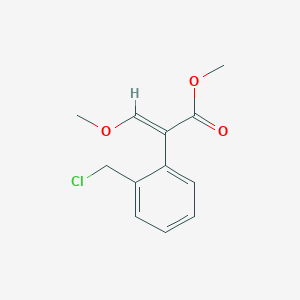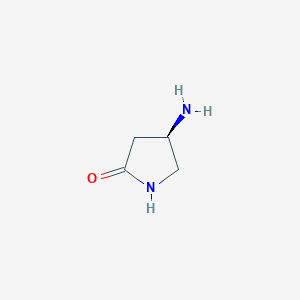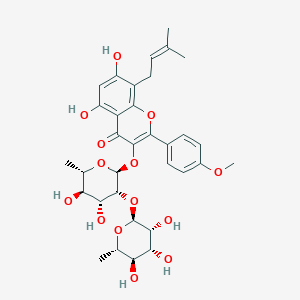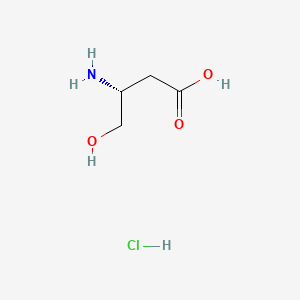![molecular formula C7H13Br2N3S B1149033 4,5,6,7-Tetrahidrotieno[3,4-c]piridina-1,3-diamina dihidrobromuro CAS No. 104617-55-2](/img/structure/B1149033.png)
4,5,6,7-Tetrahidrotieno[3,4-c]piridina-1,3-diamina dihidrobromuro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from the hydrochloride salt of tetrahydrothieno[3,2-c]pyridine. This process highlights the compound's chemical versatility and utility in creating pharmacologically relevant structures (Pan Xian-hua, 2011).
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives is characterized by the presence of a tetrahydrothienopyridine core, which plays a significant role in its biological activities. This core structure is pivotal in the synthesis of drug intermediates, with various substitutions leading to compounds with potent biological activities (J. Sangshetti et al., 2014).
Chemical Reactions and Properties
The chemical properties of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine derivatives are highlighted by their reactivity and ability to undergo various chemical transformations. These include reactions with different reagents, leading to a wide range of biological activities. The structure-activity relationship is highly dependent on the substituents on the thienopyridine nucleus, influencing the compound's pharmacological profile (J. Sangshetti et al., 2014).
Physical Properties Analysis
The physical properties of 4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide, such as solubility and crystallinity, are crucial in determining its applicability in drug formulation and delivery. These properties are directly influenced by the molecular structure and substituents on the tetrahydrothienopyridine core.
Chemical Properties Analysis
4,5,6,7-Tetrahydrothieno[3,4-c]pyridine derivatives exhibit a range of chemical properties, including reactivity towards nucleophilic and electrophilic agents, which is essential for the synthesis of pharmacologically active compounds. The chemical behavior of these derivatives can be tailored through functional group modifications, highlighting the versatility of the tetrahydrothienopyridine nucleus in drug design and synthesis (J. Sangshetti et al., 2014).
Aplicaciones Científicas De Investigación
Investigación Farmacéutica y Desarrollo de Medicamentos
Este compuesto es un intermedio clave en la síntesis de varias moléculas farmacológicamente activas. Su estructura está estrechamente relacionada con las tienopiridinas, una clase de compuestos conocidos por sus propiedades antiplaquetarias y antitrombóticas. Se ha utilizado en el desarrollo de medicamentos como Prasugrel {svg_1}, que se usa para prevenir la coagulación en pacientes con síndrome coronario agudo.
Síntesis Química
Como un bloque de construcción versátil, este compuesto se utiliza en la síntesis química para crear una amplia gama de derivados de tienopiridina. Estos derivados se prueban luego para diversas actividades biológicas, contribuyendo al descubrimiento de nuevos agentes terapéuticos {svg_2}.
Direcciones Futuras
Propiedades
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2BrH/c8-6-4-1-2-10-3-5(4)7(9)11-6;;/h10H,1-3,8-9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPODOTURROTTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(SC(=C21)N)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)



![2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol](/img/structure/B1148967.png)
![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)
![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)
